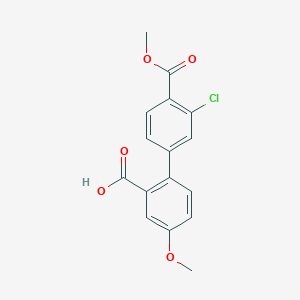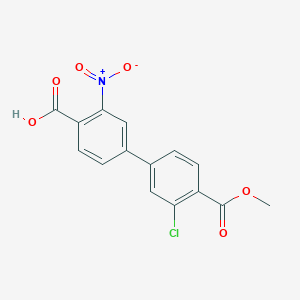
4-(4-Chloro-3-methoxycarbonylphenyl)-3-methylbenzoic acid, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-Chloro-3-methoxycarbonylphenyl)-3-methylbenzoic acid, 95% (4-CMC-3-MBA-95%) is an organic compound with a wide range of applications in scientific research. It is a derivative of benzoic acid, a carboxylic acid, and is a highly reactive molecule that is used in a variety of laboratory experiments. 4-CMC-3-MBA-95% is a white crystalline powder that is soluble in water and other organic solvents, making it ideal for use in a range of laboratory experiments.
Scientific Research Applications
4-CMC-3-MBA-95% is used in a range of scientific research applications, including in the synthesis of other organic compounds and as a reagent in organic reactions. It is also used in the synthesis of pharmaceuticals and other drugs, as well as in the synthesis of polymers. Additionally, 4-CMC-3-MBA-95% is used in the production of dyes, pigments, and other colorants.
Mechanism of Action
The mechanism of action of 4-CMC-3-MBA-95% is not well understood. However, it is believed that the compound acts as a catalyst in certain organic reactions, promoting the formation of certain products by increasing the rate of reaction. Additionally, 4-CMC-3-MBA-95% is thought to act as an inhibitor of certain enzymes, preventing the formation of certain products.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-CMC-3-MBA-95% are not well understood. The compound has been used in a number of laboratory experiments, but its effects on living organisms have not been studied in detail. Therefore, its effects on biochemical and physiological processes are not known.
Advantages and Limitations for Lab Experiments
The main advantage of using 4-CMC-3-MBA-95% in laboratory experiments is its high reactivity, which makes it ideal for use in a range of reactions. Additionally, the compound is soluble in water and other organic solvents, making it easy to use in a variety of laboratory experiments. However, the compound is also highly reactive and can be dangerous if not handled properly. Therefore, it is important to use the compound with caution and to follow all safety protocols when working with it.
Future Directions
There are a number of potential future directions for 4-CMC-3-MBA-95%. Further research is needed to better understand its mechanism of action and to determine its effects on biochemical and physiological processes. Additionally, further research is needed to develop new methods for synthesizing the compound and to explore its potential applications in other areas. Additionally, further research is needed to determine the safety and efficacy of the compound when used in laboratory experiments. Finally, further research is needed to explore the potential applications of the compound in other areas, such as in the production of pharmaceuticals and other drugs.
Synthesis Methods
4-CMC-3-MBA-95% is synthesized using a three-step process. First, 4-chloro-3-methoxycarbonylphenol is reacted with methylbenzoic acid in a condensation reaction, producing 4-chloro-3-methoxycarbonylphenyl methylbenzoate. This product is then reacted with sodium hydroxide to form 4-chloro-3-methoxycarbonylphenyl-3-methylbenzoic acid. Finally, the product is recrystallized from a mixture of methanol and water to obtain the desired 4-CMC-3-MBA-95%.
properties
IUPAC Name |
4-(4-chloro-3-methoxycarbonylphenyl)-3-methylbenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClO4/c1-9-7-11(15(18)19)3-5-12(9)10-4-6-14(17)13(8-10)16(20)21-2/h3-8H,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLVAWFFVVPUCOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)O)C2=CC(=C(C=C2)Cl)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20692027 |
Source


|
| Record name | 4'-Chloro-3'-(methoxycarbonyl)-2-methyl[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20692027 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Chloro-3-methoxycarbonylphenyl)-3-methylbenzoic acid | |
CAS RN |
1261915-93-8 |
Source


|
| Record name | 4'-Chloro-3'-(methoxycarbonyl)-2-methyl[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20692027 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














